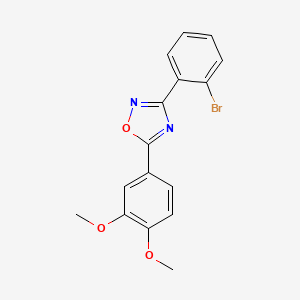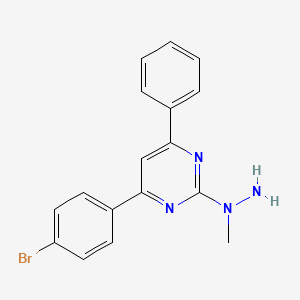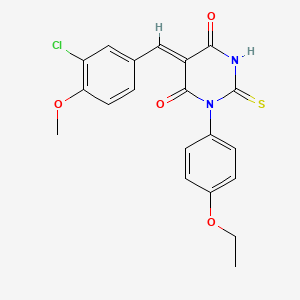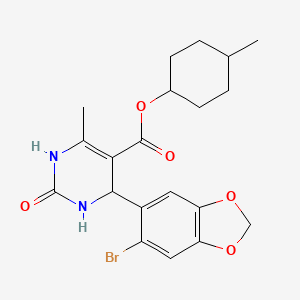
3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its diverse range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of 3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, it has been found to downregulate the expression of certain oncogenes, such as c-Myc and Bcl-2.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been found to have several biochemical and physiological effects. In addition to its antitumor activity, it has been shown to have anti-inflammatory and antimicrobial properties. It has also been found to have antioxidant activity, which may be beneficial in preventing oxidative stress and related diseases.
実験室実験の利点と制限
One of the advantages of using 3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This compound can be used to study various cellular processes, including cell growth, proliferation, and apoptosis. Additionally, it has been found to be relatively safe and non-toxic, making it a suitable candidate for further drug development.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration routes, as well as to investigate its efficacy in preclinical and clinical trials.
Another future direction is to explore the compound's potential as an anti-inflammatory and antimicrobial agent. Studies have shown promising results in these areas, and further research is needed to fully understand its mechanism of action and potential applications.
Additionally, there is a need to develop new methods for synthesizing 3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. Alternative methods may improve the yield and purity of the compound, making it more accessible for further research and drug development.
In conclusion, 3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a promising compound with diverse biological activities. Further research is needed to fully understand its mechanism of action and potential applications in medicinal chemistry.
合成法
The synthesis of 3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-bromobenzoic acid with 3,4-dimethoxyphenylhydrazine in the presence of phosphorous oxychloride. The resulting intermediate is then cyclized with potassium carbonate to form the final product. Other methods include the use of different starting materials or reagents, such as benzoic acid or acetic anhydride.
科学的研究の応用
3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research is its antitumor activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
3-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-20-13-8-7-10(9-14(13)21-2)16-18-15(19-22-16)11-5-3-4-6-12(11)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUKJZQEDXMVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B5066828.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066830.png)
![N-[2-(benzylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5066838.png)
![2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B5066851.png)
![4-hydroxy-N-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5066859.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5066875.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5066880.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066913.png)

![8-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5066923.png)
